Home > Products > Screening Compounds P20506 > 4-(4-bromo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine
4-(4-bromo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine - 2098044-38-1

4-(4-bromo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine

Catalog Number: EVT-1770932
CAS Number: 2098044-38-1
Molecular Formula: C13H16BrN3
Molecular Weight: 294.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-[(5-Methyl-1H-pyrazol-3-yl)amino]-2H-phenyl-1-phthalazinone (PHT)

  • Compound Description: PHT is reported as an inhibitor of Aurora kinase A (AURKA). Studies suggest that it inhibits the growth of Merkel cell carcinoma (MCC) cells by repressing transcription of viral T antigens, which are essential for the survival of these tumor cells []. Interestingly, the mechanism of action behind this repression might not involve AURKA inhibition but rather a previously unreported inhibitory activity against glycogen synthase kinase 3 (GSK3) [].
  • Relevance: Although structurally distinct from 4-(4-bromo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine, PHT shares a core 5-methyl-1H-pyrazol-3-yl moiety. This shared feature highlights the presence of the 5-methyl-1H-pyrazol-3-yl group within a variety of biologically active compounds. []

(E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole

  • Compound Description: This compound is a heterocycle synthesized through the reaction of 3-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde and (2,4,6-trichlorophenyl)hydrazine []. The structure of this compound was confirmed by X-ray diffraction and spectral analyses [].
  • Relevance: This complex heterocycle highlights the synthetic versatility of the 5-methyl-1H-pyrazol-3-yl group and its presence in larger molecular structures. Its inclusion in this list emphasizes the diverse chemical space occupied by compounds containing the 5-methyl-1H-pyrazol-3-yl moiety, a key structural feature also present in 4-(4-bromo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine. []

5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480)

  • Compound Description: AZD1480 is a potent Jak2 inhibitor []. It demonstrates in vitro and in vivo efficacy against Jak2 V617F-driven malignancies, including myeloproliferative neoplasms [].
  • Relevance: AZD1480 demonstrates the pharmaceutical relevance of compounds containing the 5-methyl-1H-pyrazol-3-yl scaffold, a key structural feature shared with 4-(4-bromo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine. []

N-[6-(4-butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471)

  • Compound Description: SAR216471 is a potent, reversible, and directly acting P2Y12 antagonist []. It demonstrates potent in vivo antiplatelet and antithrombotic activities, making it a potential alternative to clopidogrel [].
  • Relevance: SAR216471 demonstrates another example of a bioactive compound containing the 5-methyl-1H-pyrazol-3-yl scaffold. The development of SAR216471 highlights the continued interest in this chemical class for therapeutic applications, similar to 4-(4-bromo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine. []

4-(2-Fluoro-4-methoxyphenyl)-5-((1-methyl-1H-pyrazol-3-yl)methoxy)picolinamide (5i, [11C]MG2-1812)

  • Compound Description: [11C]MG2-1812 is a novel PET ligand developed for imaging metabotropic glutamate receptor subtype 2 (mGlu2) in the brain [].
  • Relevance: [11C]MG2-1812 shares a similar core structure with 4-(4-bromo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine. Both compounds feature a pyrazole ring linked to a pyridine ring, making them structurally-related. The development of [11C]MG2-1812 highlights the potential of compounds with this core structure for targeting CNS receptors [].

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

  • Compound Description: Hu7691 is a potent and selective Akt inhibitor []. Unlike other Akt inhibitors, it demonstrates reduced cutaneous toxicity, making it a promising candidate for cancer treatment [, ].
  • Relevance: Although not a direct structural analogue, Hu7691 contains a 1-methyl-1H-pyrazol-5-yl moiety, which is a regioisomer of the 5-methyl-1H-pyrazol-3-yl group found in 4-(4-bromo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine. This structural similarity highlights the significance of substituted pyrazole rings in medicinal chemistry. [, ]

1-[2-Ethoxy-6-(trifluoromethyl)-4-pyridyl]-3-[[5-methyl-6-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]pyridazin-3-yl]methyl]urea (GLPG2938)

  • Compound Description: GLPG2938 is a potent and selective S1P2 receptor antagonist with promising preclinical activity in models of idiopathic pulmonary fibrosis [].
  • Relevance: GLPG2938, similar to 4-(4-bromo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine, incorporates a substituted pyrazole ring in its structure, highlighting the prevalence of this motif in drug discovery efforts. Although the substitution patterns and overall structures differ, the presence of the pyrazole ring suggests a potential for shared pharmacological features. []

N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib)

  • Compound Description: Acrizanib is a potent VEGFR-2 inhibitor specifically designed for topical ocular delivery for the treatment of neovascular age-related macular degeneration []. It demonstrates promising efficacy in rodent models of choroidal neovascularization (CNV) and a favorable ocular PK profile [].
  • Relevance: While structurally different from 4-(4-bromo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine, Acrizanib also contains a substituted pyrazole ring, specifically a 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl moiety. This emphasizes the versatility of the pyrazole scaffold and its potential for diverse therapeutic applications, ranging from ophthalmology to oncology [].
Overview

4-(4-bromo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine is a heterocyclic compound characterized by a pyrazole ring that is substituted with a bromine atom, an isobutyl group, and a methyl group, alongside a pyridine ring. This compound is significant in medicinal chemistry and materials science due to its potential applications and unique structural properties. The chemical structure is represented by the molecular formula C13_{13}H15_{15}BrN2_{2}, and it has the CAS number 2098044-38-1.

Source

The compound can be synthesized through various multi-step reactions starting from readily available precursors. The synthesis typically involves the formation of the pyrazole ring followed by its coupling with a pyridine derivative.

Classification

4-(4-bromo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in pharmaceuticals and agrochemicals. It is classified under heterocyclic compounds due to the presence of nitrogen atoms in its rings.

Synthesis Analysis

Methods

The synthesis of 4-(4-bromo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine typically follows these steps:

  1. Formation of the Pyrazole Ring: This can be achieved by reacting hydrazine with a 1,3-diketone, which leads to the formation of the pyrazole derivative. For instance, 4-bromo-1-isobutyl-5-methyl-1H-pyrazole can be synthesized through refluxing hydrazine hydrate with appropriate diketones.
  2. Coupling with Pyridine: The resulting pyrazole derivative is then coupled with a pyridine derivative using palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling. This step requires a palladium catalyst, a base (such as potassium carbonate), and a boronic acid derivative of the pyridine ring.

Technical Details

The reactions are generally performed under controlled conditions, including temperature and solvent choice, to optimize yield and purity. Typical solvents used include tetrahydrofuran and methylene chloride, while reaction temperatures may vary from ambient to elevated conditions depending on the specific reaction step .

Molecular Structure Analysis

Structure

The molecular structure of 4-(4-bromo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine consists of two main components: a pyrazole ring and a pyridine ring. The bromine atom is located at the para position relative to the pyrazole's nitrogen atom, influencing its reactivity and biological activity.

Data

The compound has a molecular weight of approximately 295.17 g/mol. Its crystal structure has been characterized using X-ray diffraction techniques, revealing important details about its three-dimensional arrangement in solid-state .

Chemical Reactions Analysis

Types of Reactions

4-(4-bromo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine can participate in several types of chemical reactions:

  1. Substitution Reactions: The bromine atom on the pyrazole ring can undergo nucleophilic substitution reactions with various nucleophiles such as amines or thiols.
  2. Oxidation and Reduction Reactions: The compound can be oxidized or reduced to yield different derivatives depending on the reagents used.
  3. Coupling Reactions: Further coupling reactions can be performed to synthesize more complex molecules by utilizing the reactive sites on both rings .

Technical Details

These reactions often require specific conditions such as temperature control, choice of solvent, and sometimes catalysts to achieve optimal results.

Mechanism of Action

The mechanism of action for 4-(4-bromo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine varies based on its application in medicinal chemistry or materials science. In medicinal contexts, it likely interacts with specific molecular targets such as enzymes or receptors, modulating their activity through binding at active sites . The process typically involves conformational changes in the target protein upon binding.

Physical and Chemical Properties Analysis

Physical Properties

The compound exhibits typical characteristics of heterocyclic compounds, including solubility in organic solvents like ethanol and dichloromethane. Its melting point and boiling point data are essential for determining its stability and handling during synthesis.

Chemical Properties

Key chemical properties include:

  • Reactivity: The presence of bromine allows for nucleophilic substitution.
  • Stability: The compound's stability under various conditions affects its storage and application.

Relevant data includes solubility metrics, stability under heat or light exposure, and reactivity profiles with common reagents .

Applications

Scientific Uses

4-(4-bromo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine has several applications:

  1. Medicinal Chemistry: It serves as a building block for synthesizing potential pharmaceutical agents targeting specific enzymes or receptors.
  2. Materials Science: The compound can be incorporated into polymers to enhance properties like thermal stability or conductivity.
  3. Biological Studies: It is used in assays to investigate its effects on biological pathways and processes .
Palladium-Catalyzed Cross-Coupling Strategies

Suzuki-Miyaura Coupling for Pyridine-Pyrazole Linkage

Suzuki-Miyaura cross-coupling has emerged as a pivotal methodology for constructing the biaryl axis between pyrazole and pyridine rings in target molecules. This reaction typically employs 4-bromo-1-isobutyl-5-methyl-1H-pyrazole and pyridine-4-boronic acid (or its pinacol ester) as coupling partners. The reaction proceeds under inert atmospheres with palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or more advanced ligands like SPhos, which enhance efficiency at lower catalyst loadings (0.5-2 mol%) [2] [4].

Critical parameters influencing coupling efficiency include:

  • Base selection: Aqueous K₂CO₃ or Cs₂CO₃ in biphasic systems
  • Solvent systems: Dioxane/water or toluene/ethanol mixtures
  • Temperature: 80-100°C for 12-24 hours

The electron-deficient nature of the pyridine ring significantly influences transmetalation kinetics, with C4-boronic acid derivatives demonstrating superior reactivity over C3 or C2 isomers. Post-coupling purification often utilizes silica gel chromatography to remove residual palladium, yielding the biaryl-linked product in 70-85% isolated yields [2].

Table 1: Optimization of Suzuki-Miyaura Coupling Parameters

Catalyst (mol%)BaseSolvent SystemTemp (°C)Yield (%)
Pd(PPh₃)₄ (2%)K₂CO₃Dioxane/H₂O (4:1)8578
Pd(dppf)Cl₂ (1.5%)Cs₂CO₃Toluene/EtOH (3:1)9082
Pd(OAc)₂/SPhos (1%)K₃PO₄DME/H₂O (5:1)8085

Regioselective Bromine Substitution in Pyrazole Ring Formation

Regioselective bromination at the C4 position of the pyrazole ring represents a critical strategic step preceding cross-coupling. This process exploits the inherent nucleophilic character of the electron-rich C4 position in 1-isobutyl-5-methylpyrazole derivatives. Bromination typically employs molecular bromine (Br₂) in glacial acetic acid at 0-5°C, achieving >90% regioselectivity for the 4-bromo isomer [2] [6]. The isobutyl substituent at N1 exerts significant steric and electronic influence, directing electrophilic attack exclusively to C4 rather than C3 or C5 positions.

Alternative brominating agents include:

  • N-Bromosuccinimide (NBS) in DMF at room temperature
  • Copper(II) bromide in acetonitrile under reflux conditions

The brominated intermediate exhibits exceptional stability toward purification and storage, with spectroscopic confirmation via characteristic ¹H-NMR shifts (C5-CH₃ appears as a singlet at δ 2.25-2.35 ppm). This regioselectivity aligns with theoretical calculations indicating superior stabilization of the cationic intermediate at C4 due to hyperconjugative effects from the adjacent nitrogen atoms [2] [4].

Pyrazole Ring Construction via Hydrazine-Based Cyclization

1,3-Diketone Precursors in Pyrazole Synthesis

The foundational pyrazole ring assembly relies on cyclocondensation reactions between appropriately substituted 1,3-dicarbonyl compounds and hydrazine derivatives. For 4-(4-bromo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine synthesis, the preferred route employs ethyl isobutyl acetoacetate and 4-hydrazinopyridine under acidic catalysis. This method delivers the pyrazole core with precise regiocontrol of the isobutyl and methyl substituents [2] [8].

Key reaction characteristics include:

  • Regioselectivity determinants: Electron-withdrawing properties of the pyridinyl substituent direct hydrazine nitrogen attack
  • Cyclization mechanism: Tautomerization of the initial hydrazone intermediate followed by nucleophilic attack and dehydration
  • Byproduct formation: Competing formation of regioisomeric pyrazoles (<5%) when steric differentiation is insufficient

Alternative approaches utilize preformed isobutyl hydrazine with β-ketoaldehyde derivatives, though these routes often require additional oxidation steps to aromatize the pyrazole ring. The 1,3-diketone route consistently delivers 80-90% yields of 1-isobutyl-3-(pyridin-4-yl)-5-methyl-1H-pyrazole after recrystallization from ethanol/water mixtures [5] [8].

Solvent and Temperature Optimization for Isobutyl Group Introduction

The introduction of the isobutyl moiety presents unique challenges due to steric constraints and competing N-alkylation pathways. Systematic optimization studies identify polar aprotic solvents (DMF, NMP) as optimal media, facilitating nucleophilic substitution while minimizing elimination byproducts. Temperature profoundly impacts reaction outcomes:

  • Low temperatures (0-25°C): Favor O-alkylation of pyrazolone tautomers
  • Elevated temperatures (80-110°C): Promote exclusive N-alkylation [4] [8]

Critical parameters for isobutylation efficiency:

Table 2: Solvent and Temperature Effects on N-Isobutylation

SolventBaseTemp (°C)Reaction Time (h)N-Alkylation Yield (%)
DMFK₂CO₃60865
NMPCs₂CO₃100682
DMSOKOH901078
TolueneNaH1101255

Alkylating agent selection significantly influences yield, with isobutyl bromide outperforming isobutyl chloride or iodide due to optimal leaving group kinetics. Phase-transfer catalysis (tetrabutylammonium bromide) enhances reactivity in biphasic systems. Post-alkylation purification via vacuum distillation or column chromatography delivers spectroscopically pure material (¹H-NMR confirmation: N-CH₂ protons at δ 3.85-4.00 ppm as doublet) [4] [6].

Green Chemistry Approaches

Solvent-Free and Microwave-Assisted Synthesis

Solvent-free methodologies provide substantial environmental advantages for pyrazole ring formation. Mechanical milling of 4-pyridylhydrazine hydrochloride with ethyl 4-methyl-2,4-dioxopentanoate in the presence of solid K₂CO₃ yields 75-80% of the cyclized product within 30 minutes, eliminating solvent waste [5] [8]. Microwave irradiation dramatically accelerates key steps:

  • N-alkylation completion in 15-25 minutes versus 6-12 hours conventionally
  • Suzuki coupling times reduced from 24 hours to 35-45 minutes
  • Reaction temperatures: 120-150°C under sealed-vessel conditions

Microwave-specific optimization achieves 15-20% energy reduction while maintaining yields comparable to conventional methods. Continuous flow systems further enhance sustainability by enabling in-line purification and reduced solvent volumes (50-70% reduction) [5] [8].

Catalytic Systems for Reduced Heavy Metal Residues

Addressing palladium residues remains crucial for pharmaceutical applications. Advanced approaches include:

  • Heterogeneous catalysts: Pd/C (5%) or Pd-doped metal-organic frameworks enabling catalyst recycling (5-7 cycles) with <5 ppm residual Pd
  • Iron-catalyzed hydrazone cyclizations: Utilizing FeCl₃·6H₂O (10 mol%) in ethanol/water for pyrazole formation
  • Copper-catalyzed N-alkylation: CuI (5 mol%) with 1,10-phenanthroline ligand in PEG-400 solvent systems [5] [8]

Table 3: Heavy Metal Reduction Strategies

MethodCatalyst SystemResidual Metal (ppm)Yield (%)
Conventional Pd couplingPd(PPh₃)₄120-18082
Heterogeneous catalysisPd@Al₂O₃<578
Ligand-free couplingPd(OAc)₂ in deep eutectic solvent25-4080

Scavenging protocols using thiourea-modified silica or polymer-supported thiols reduce residual Pd to <10 ppm without compromising yield. Life cycle assessment demonstrates 40% reduction in E-factor (environmental factor) when implementing these integrated approaches [5] [8].

Properties

CAS Number

2098044-38-1

Product Name

4-(4-bromo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine

IUPAC Name

4-[4-bromo-5-methyl-1-(2-methylpropyl)pyrazol-3-yl]pyridine

Molecular Formula

C13H16BrN3

Molecular Weight

294.19 g/mol

InChI

InChI=1S/C13H16BrN3/c1-9(2)8-17-10(3)12(14)13(16-17)11-4-6-15-7-5-11/h4-7,9H,8H2,1-3H3

InChI Key

PPXSEOMUBUIONK-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1CC(C)C)C2=CC=NC=C2)Br

Canonical SMILES

CC1=C(C(=NN1CC(C)C)C2=CC=NC=C2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.